N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine
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Overview
Description
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amine groups via nucleophilic substitution reactions.
Coupling Reactions: Coupling of the piperidine and pyrazole intermediates using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro or hydroxylamine derivatives.
Reduction: Reduction of any nitro groups back to amines.
Substitution: Nucleophilic substitution reactions at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamine derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and receptor interactions.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-N-[2-(1-piperidinyl)ethyl]propanamide
- **[(1-Cyclopentylpiperidin-3-yl)methyl]amine
Uniqueness
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine is unique due to its specific combination of piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-3-pyrazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5/c1-4-13-26(14-5-1)19-20-27(15-8-18-29-17-7-12-25-29)21-23-9-6-16-28(22-23)24-10-2-3-11-24/h7,12,17,23-24H,1-6,8-11,13-16,18-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGUDZVJOSFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CCCN2C=CC=N2)CC3CCCN(C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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